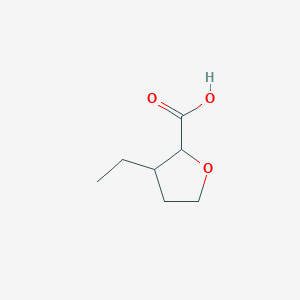

3-Ethyloxolane-2-carboxylic acid

Description

3-Ethyloxolane-2-carboxylic acid (CAS: 1969287-91-9) is a heterocyclic carboxylic acid featuring a five-membered oxolane (tetrahydrofuran) ring substituted with an ethyl group at position 3 and a carboxylic acid moiety at position 2. This molecule is primarily utilized in research and development, serving as a chiral intermediate in organic synthesis or pharmaceutical studies due to its structural versatility and functional groups .

The oxolane ring provides rigidity and moderate polarity, while the ethyl substituent enhances lipophilicity, affecting solubility and reactivity. The carboxylic acid group enables participation in hydrogen bonding, salt formation, and esterification, making it a valuable scaffold for derivatization.

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

3-ethyloxolane-2-carboxylic acid |

InChI |

InChI=1S/C7H12O3/c1-2-5-3-4-10-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |

InChI Key |

UPXHUMKYSYTEON-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCOC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Continuous Microreactor-Based Synthesis of Epoxy Acids

A patented method describes a continuous preparation of stereochemically defined epoxybutyric acids, closely related to 3-ethyloxolane-2-carboxylic acid, using L-threonine and sodium nitrite solutions in a microreactor setup. Key steps include:

- Controlled addition of L-threonine and sodium nitrite solutions at flow rates of 80–520 g/h and 40–260 g/h respectively, at 10–40 °C, for 10–100 seconds to yield 2-chloro-3-hydroxybutyric acid intermediates.

- Subsequent continuous cyclization with sodium hydroxide at 10–40 °C for 1–5 hours in overflow reactors to produce sodium salts of epoxybutyric acid.

- Acidification to pH 1.5–2.5 and extraction with organic solvents (e.g., ethyl acetate) to isolate the epoxy acid.

- Final concentration under reduced pressure yields the epoxy acid product.

This method offers a continuous, scalable approach with precise control over reaction parameters to obtain high-purity epoxy acids.

Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives

A comprehensive catalytic cascade process has been developed for converting bioethanol into various specialty acids, including epoxy acids structurally analogous to 3-ethyloxolane-2-carboxylic acid. The process involves:

Step 1: Catalytic Dehydrogenation of Ethanol to Acetaldehyde

Using SiO2-supported copper and nickel catalysts at 250 °C, ethanol is oxidized to acetaldehyde with high selectivity (~100%) at conversions below 20%.

Step 2: Base-Catalyzed Aldol Condensation

Acetaldehyde undergoes aldol condensation catalyzed by basic catalysts such as Mg-Al hydrotalcite, Al-Beta zeolite, or boron-doped MgO to form C4 unsaturated aldehydes (crotonaldehyde) with yields up to 70 mol% at 50–60% conversion.

Step 3: Aerobic Oxidation of Crotonaldehyde to Crotonic Acid

Ruthenium catalysts supported on cobalt-cerium mixed oxides (RuCoxCeyOz) or titanosilicate (ETS-4) catalyze oxidation at 100 °C and 38 bar synthetic air, achieving crotonic acid yields up to 92% and conversions up to 92% in organic solvents like decalin or acetic acid (see Table 1 below).

Step 4: Epoxidation of Crotonic Acid

Tungsten oxide (WO3)-based catalysts, especially those prepared by combustion methods, catalyze epoxidation of crotonic acid with hydrogen peroxide at 65 °C, yielding 3-ethyloxolane-2-carboxylic acid (3-methyloxirane-2-carboxylic acid) with up to 54 mol% selectivity at near-neutral pH (6.4). Lower pH favors hydrolysis to dihydroxy acids.

Step 5: Hydrolysis or Hydrogenation of Epoxy Acid

Table 1: Catalytic Aerobic Oxidation of Crotonaldehyde to Crotonic Acid

| Catalyst | Time (h) | Temp (°C) | Solvent | Conversion (%) | Yield (%) | Site Time Yield (mol·g⁻¹·h⁻¹) |

|---|---|---|---|---|---|---|

| CoxCeyOz | 6 | 100 | Decalin | 66 | 54 | 0.03 |

| RuCoxCeyOz | 6 | 100 | Decalin | 92 | 92 | 0.09 |

| RuCoxCeyOz | 6 | 100 | Water | 78 | 9 | 0.15 |

| RuCoxCeyOz | 6 | 100 | GVL | 67 | 54 | 1.53 |

| ETS-4 | 6 | 100 | Decalin | 70 | 58 | 6.07 |

| ETS-4 | 0.75 | 100 | Acetic Acid | 85 | 85 | 11.33 |

Table 2: Hydrogenation of Epoxidation Products over Ru/C Catalyst

| Compound Before Reaction (mol/L) | Compound After Reaction (mol/L) | Conversion (%) | Yield (%) |

|---|---|---|---|

| Crotonic acid (0.14) | 0 | 100 | 0 |

| 3-Methyloxirane-2-carboxylic acid (0.21) | 0 | 100 | 0 |

| 2,3-Dihydroxybutanoic acid (0.036) | 0.036 | 100 | 0 |

| Butanoic acid (0) | 0.14 | 0 | 100 (from crotonic acid) |

| 3-Hydroxybutanoic acid (0) | 0.19 | - | 100 (from epoxide) |

*Hydrogenation selectively converts epoxide to β-hydroxy acid; dihydroxy acid remains unreacted.

Summary Table of Preparation Methods for 3-Ethyloxolane-2-carboxylic Acid

This detailed synthesis overview, supported by catalytic data and reaction conditions, provides a robust foundation for researchers and industry professionals aiming to prepare 3-ethyloxolane-2-carboxylic acid efficiently and sustainably.

Chemical Reactions Analysis

Types of Reactions

3-Ethyloxolane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex carboxylic acids or other derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides, followed by nucleophilic substitution.

Major Products Formed

Oxidation: Formation of more oxidized carboxylic acids or ketones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of esters, amides, or other derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethyloxolane-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as drug development and delivery.

Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-Ethyloxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(2R)-Oxolan-2-yl]acetic Acid (CAS: 178231-83-9)

rac-(2R,3R)-3-Phenyltetrahydrofuran-2-carboxylic Acid (CAS: 1969287-70-4)

- Structure : Contains a phenyl group at position 3 instead of ethyl.

- Key Differences : The bulky phenyl group introduces steric hindrance and enhances π-π stacking interactions, increasing melting point (mp ~180°C vs. ~145°C for the ethyl analogue). The electron-withdrawing nature of phenyl also lowers the carboxylic acid’s pKa (~2.5) compared to ethyl-substituted derivatives.

- Applications : Explored in asymmetric catalysis and as a chiral resolving agent .

2-Methyl-2-ethyl-1,3-dioxolane (CAS: 126-39-6)

- Structure : A 1,3-dioxolane ring with methyl and ethyl substituents at position 2.

- Key Differences: Lacks a carboxylic acid group, making it non-acidic and more lipophilic. The two oxygen atoms in the dioxolane ring increase polarity compared to oxolane, leading to higher boiling points (~140°C vs. ~120°C for oxolane derivatives).

- Applications : Primarily used as a solvent or stabilizing agent in polymer chemistry .

Physicochemical Properties Comparison

| Compound Name | CAS Number | Substituents | Functional Group | Melting Point (°C) | pKa (Carboxylic Acid) | Key Applications |

|---|---|---|---|---|---|---|

| 3-Ethyloxolane-2-carboxylic acid | 1969287-91-9 | Ethyl (C3), COOH (C2) | Carboxylic acid | ~145 | ~2.8 | Chiral synthesis, R&D |

| 2-[(2R)-Oxolan-2-yl]acetic acid | 178231-83-9 | CH2COOH (C2) | Acetic acid | ~110 | ~4.7 | Peptide mimetics |

| 3-Phenyltetrahydrofuran-2-carboxylic acid | 1969287-70-4 | Phenyl (C3), COOH (C2) | Carboxylic acid | ~180 | ~2.5 | Asymmetric catalysis |

| 2-Methyl-2-ethyl-1,3-dioxolane | 126-39-6 | Methyl, ethyl (C2) | Ether | N/A | N/A | Solvent, polymer stabilizer |

Biological Activity

3-Ethyloxolane-2-carboxylic acid, also known as (2S,3R)-3-ethyloxolane-2-carboxylic acid, is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

3-Ethyloxolane-2-carboxylic acid features a unique oxolane ring structure with a carboxylic acid functional group. The presence of the ethyl substituent contributes to its chiral nature, which is significant for its interactions in biological systems. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

Mechanisms of Biological Activity

The biological activity of 3-ethyloxolane-2-carboxylic acid is largely attributed to its ability to interact with various enzymes and receptors. The chiral nature of the compound may influence its binding affinity and specificity towards molecular targets. It is hypothesized that the compound may modulate biochemical pathways by acting as an enzyme inhibitor or substrate .

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors could influence signaling pathways related to growth and apoptosis.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of compounds similar to 3-ethyloxolane-2-carboxylic acid. For instance, derivatives have shown significant activity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). These studies utilize assays like MTT to assess cell viability and determine IC50 values .

| Compound | Cell Line | IC50 (µg/mL) | Cell Viability (%) |

|---|---|---|---|

| DMEHE | HepG2 | 42 | 67.7 |

| DMEHE | MCF-7 | 100 | 78.14 |

| DMEHE | HaCaT | >500 | 82.23 |

| DMEHE | NIH 3T3 | >250 | 96.11 |

These findings indicate that while the compound exhibits significant cytotoxicity towards cancer cells, it shows lower toxicity towards normal cells, suggesting a degree of selectivity that is crucial for therapeutic applications .

Antimicrobial Activity

The antimicrobial properties of carboxylic acids have been well-documented. Similar compounds have demonstrated the ability to disrupt bacterial cell membranes, leading to cell death. This mechanism is thought to be related to their ability to diffuse across membranes and acidify the cytoplasm .

Comparative Analysis with Related Compounds

3-Ethyloxolane-2-carboxylic acid can be compared with other chiral compounds like (2S,3R)-3-methylglutamate and (2S,3R)-3-hydroxypipecolic acid. While these compounds share structural similarities, their biological activities can vary significantly due to differences in stereochemistry and substituent effects.

| Compound | Biological Activity |

|---|---|

| (2S,3R)-3-Ethyloxolane-2-carboxylic acid | Enzyme inhibition, potential anticancer activity |

| (2S,3R)-3-Methylglutamate | Neurotransmitter role |

| (2S,3R)-3-Hydroxypipecolic acid | Antimicrobial properties |

Case Studies and Applications

Research into the applications of 3-ethyloxolane-2-carboxylic acid is ongoing. Its role as a building block for synthesizing more complex bioactive molecules positions it as a valuable compound in drug discovery efforts. Studies focusing on its derivatives suggest potential applications in treating various diseases, including cancer and microbial infections .

Q & A

Q. What are the recommended synthetic routes for preparing 3-Ethyloxolane-2-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves cyclization of ethyl-substituted precursors, such as ester hydrolysis followed by intramolecular lactonization. For example, starting with a β-keto ester derivative, acid-catalyzed cyclization under reflux with a dehydrating agent (e.g., H₂SO₄ or P₂O₅) can yield the oxolane ring. Optimization includes adjusting solvent polarity (e.g., toluene vs. THF), temperature (80–120°C), and catalyst loading to maximize yield . Characterization of intermediates via TLC or GC-MS is critical to monitor reaction progression .

Q. How can researchers purify 3-Ethyloxolane-2-carboxylic acid to achieve high enantiomeric purity?

Crystallization is a primary method, leveraging solubility differences in polar (e.g., ethanol/water mixtures) vs. nonpolar solvents. Chiral resolution may require diastereomeric salt formation using enantiopure amines (e.g., brucine or quinidine). Column chromatography with chiral stationary phases (e.g., cellulose-based resins) can further isolate enantiomers. Purity validation via HPLC with a chiral column and polarimetric analysis is recommended .

Q. What spectroscopic and crystallographic techniques are most effective for structural confirmation of 3-Ethyloxolane-2-carboxylic acid?

- NMR : ¹H and ¹³C NMR can confirm substituent positions (e.g., ethyl group at C3, carboxylic acid at C2). Coupling constants in the oxolane ring (e.g., J values for axial-equatorial protons) help assign stereochemistry.

- X-ray crystallography : Using programs like SHELX for refinement, researchers can resolve absolute configuration and hydrogen-bonding networks in crystal lattices .

- IR spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) validate functional groups .

Q. How do pH and solvent systems influence the stability of 3-Ethyloxolane-2-carboxylic acid in aqueous solutions?

The compound is prone to decarboxylation under strongly acidic (pH < 2) or basic (pH > 10) conditions. Stability studies in buffered solutions (pH 4–7) at 25°C show minimal degradation over 24 hours. Use aprotic solvents (e.g., DMSO) for long-term storage to prevent hydrolysis. Kinetic monitoring via UV-Vis spectroscopy at λ_max (~210 nm) is advised .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 3-Ethyloxolane-2-carboxylic acid in nucleophilic acyl substitution reactions?

The electron-withdrawing oxolane ring increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Density Functional Theory (DFT) calculations can model transition states, revealing steric effects from the ethyl group. For example, in amide bond formation, the reaction proceeds via a tetrahedral intermediate stabilized by hydrogen bonding with the oxolane oxygen. Kinetic isotope effect (KIE) studies further elucidate rate-limiting steps .

Q. How can computational methods (e.g., DFT, MD simulations) predict the conformational flexibility of 3-Ethyloxolane-2-carboxylic acid?

DFT optimizations at the B3LYP/6-31G(d) level map energy minima for ring puckering and substituent orientations. Molecular Dynamics (MD) simulations in explicit solvents (e.g., water) reveal torsional barriers for the ethyl group. These models correlate with experimental NOESY NMR data to validate low-energy conformers .

Q. How should researchers address contradictory data between theoretical calculations and experimental spectral results?

- Cross-validation : Compare multiple techniques (e.g., IR, Raman, and VCD spectroscopy) to resolve discrepancies in functional group assignments.

- Error analysis : Quantify instrument precision (e.g., NMR shimming, crystallographic R-factors) and computational basis-set limitations.

- Statistical methods : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets .

Q. What strategies optimize catalytic asymmetric synthesis of 3-Ethyloxolane-2-carboxylic acid derivatives?

Chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes) enable enantioselective cyclization. Screen ligands (e.g., phosphoramidites) and reaction temperatures to enhance enantiomeric excess (ee). Continuous-flow systems improve heat/mass transfer for scalability. Monitor ee via chiral HPLC and correlate with catalyst structure-activity relationships (SAR) .

Methodological Notes

- Safety protocols : Refer to SDS guidelines for handling carboxylic acids, including PPE (gloves, goggles) and neutralization procedures for spills .

- Data reproducibility : Document reaction conditions (e.g., humidity, inert atmosphere) and raw spectral data in open-access formats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.